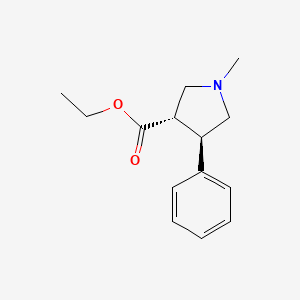

(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate

Vue d'ensemble

Description

(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate: is a chemical compound belonging to the class of pyrrolidine carboxylates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Analyse Des Réactions Chimiques

Types of Reactions: (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate exhibits promising biological activities, including:

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.

- Antidepressant Activity : Preliminary investigations suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders.

Case Studies

A notable case study involved the synthesis of derivatives of this compound to evaluate their efficacy as selective serotonin reuptake inhibitors (SSRIs). Results indicated that certain derivatives exhibited enhanced binding affinity to serotonin receptors compared to the parent compound, suggesting avenues for drug development .

Synthetic Routes

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Several synthetic methodologies have been developed for its preparation:

- Enantioselective Synthesis : Techniques such as asymmetric synthesis using chiral catalysts have been employed to produce enantiomerically pure forms of the compound .

- Functional Group Transformations : The ethyl ester moiety allows for further functionalization, enabling the creation of diverse derivatives with tailored properties for specific applications .

Polymer Chemistry

This compound has been explored as a monomer in the development of advanced polymeric materials. Its unique structure contributes to:

- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal properties, making them suitable for high-performance applications .

- Biocompatibility : Due to its organic nature, materials synthesized from this compound show promise in biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

(3R,4S)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate: This is a stereoisomer of the compound with different spatial arrangement of atoms.

Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate: This compound has a similar structure but with a different ester group.

Uniqueness: The uniqueness of (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .

Activité Biologique

(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound characterized by its unique pyrrolidine structure, which includes an ethyl ester and a phenyl group. This specific stereochemistry at positions 3 and 4 significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- CAS Number : 1354484-94-8

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential antiviral properties and interactions with specific biological systems.

Antiviral Activity

One notable area of investigation is the compound's potential as an inhibitor of HIV replication. Studies have shown that compounds with similar structures can inhibit HIV in cell cultures, suggesting that this compound may also possess such activity. For instance, related pyrazole-based compounds have demonstrated significant antiviral effects, leading to further exploration of structure-activity relationships (SAR) .

Structure-Activity Relationship (SAR)

The unique stereochemistry of this compound is crucial for its biological interactions. The following table summarizes its structural analogs and their respective features:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | C₂₀H₂₃NO₂ | Not Available | Contains a benzyl group instead of methyl |

| Ethyl 1-methyl-4-phenylpiperidine-3-carboxylate | C₁₅H₂₁NO₂ | 61209-79-8 | Features a piperidine ring instead of pyrrolidine |

| (+)-trans-1-Methyl-4-phenyl-pyrrolidine | C₁₄H₁₉NO₂ | Not Available | Lacks the ethoxy group; different stereochemistry |

Case Studies

Several studies have explored the biological activity of similar compounds. For example, research on pyrazole derivatives has indicated their efficacy in inhibiting HIV replication through various mechanisms without belonging to the three main classes of anti-HIV drugs, which is significant in the context of viral resistance .

Additionally, the compound's interaction with the Type III secretion system (T3SS) has been investigated due to its relevance in bacterial virulence. Compounds that inhibit T3SS have shown promise as potential therapeutic agents against Gram-negative bacterial infections .

Propriétés

IUPAC Name |

ethyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASVXEYIDKFYPJ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.